(R)-5-Amino-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
説明
(R)-5-Amino-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one (CAS: 879132-45-3; Molecular Formula: C₁₅H₁₃N₃O; Molecular Weight: 251.29 g/mol) is a spirocyclic compound featuring a fused indene-pyrrolopyridine core with a chiral (R)-configuration at the spiro junction . It serves as a critical intermediate in synthesizing therapeutic agents targeting the calcitonin gene-related peptide (CGRP) receptor, such as MK-3207, a potent oral antagonist for migraine treatment . Its structural uniqueness lies in the spirocyclic architecture, which enhances conformational rigidity and binding specificity to biological targets .
特性
IUPAC Name |
(2R)-5-aminospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c16-11-4-3-9-7-15(8-10(9)6-11)12-2-1-5-17-13(12)18-14(15)19/h1-6H,7-8,16H2,(H,17,18,19)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGAKJLOJFNCFI-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CC13C4=C(NC3=O)N=CC=C4)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C[C@@]13C4=C(NC3=O)N=CC=C4)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693241 | |
| Record name | (2R)-5-Amino-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957130-49-3 | |
| Record name | (2R)-5-Amino-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
(R)-5-Amino-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one, with the CAS number 957130-49-3, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive analysis of its biological activity based on available research findings and case studies.
- Molecular Formula : C15H13N3O
- Molecular Weight : 251.28 g/mol
- Storage Conditions : Recommended to be kept in a dark place at an inert atmosphere and temperatures between 2-8°C .
The compound has been studied for its interaction with various biological targets, particularly focusing on G protein-coupled receptors (GPCRs) and their role in metabolic pathways. Notably, it has been associated with the activation of the GPR40 receptor, which is crucial for insulin secretion modulation in pancreatic β-cells. Activation of this receptor can lead to enhanced insulin release in response to glucose levels, thereby indicating its potential use in managing diabetes .
1. Antidiabetic Potential
Research indicates that this compound exhibits significant glucose-lowering effects through its action on GPR40. This receptor's activation not only enhances insulin secretion but also stimulates the release of incretins such as GLP-1 and GIP from enteroendocrine cells, further contributing to glucose homeostasis .
2. Neuroprotective Effects
Initial studies suggest that this compound may possess neuroprotective properties. Its structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. The compound's ability to inhibit vesicular acetylcholine transporters has been explored as a mechanism for enhancing cholinergic signaling in the brain .
3. Anti-inflammatory Activity
Some preliminary findings indicate that this compound may exhibit anti-inflammatory properties through modulation of cytokine production. This could have implications for conditions characterized by chronic inflammation.
Case Study 1: GPR40 Agonist Activity
A study focused on the structure-activity relationship (SAR) of various derivatives found that modifications to the (R)-5-Amino structure improved its binding affinity and agonist potency at the GPR40 receptor. The results demonstrated that certain substitutions led to enhanced glucose-lowering effects in vivo .
Case Study 2: Neuroprotection in Animal Models
In a controlled animal study assessing neuroprotective effects, administration of (R)-5-Amino demonstrated improved cognitive functions and reduced markers of neuroinflammation compared to control groups. These findings suggest a promising avenue for further research into its therapeutic potential for neurodegenerative disorders .
Data Tables
科学的研究の応用
The compound (R)-5-Amino-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one (CAS No. 957130-49-3) presents significant potential in various scientific research applications due to its unique structural properties and biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and materials science.
Anticancer Activity
Research indicates that compounds with similar structural motifs have shown promising anticancer properties. For instance, spiro-pyrrolidine derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The unique three-dimensional structure of this compound may enhance its binding affinity to specific biological targets involved in cancer progression.
Neuroprotective Effects
Studies have suggested that certain derivatives of pyrrolo[2,3-b]pyridine exhibit neuroprotective effects against neurodegenerative diseases. The potential application of this compound in treating conditions like Alzheimer's or Parkinson's disease warrants further investigation.
Antimicrobial Properties
The compound's structural features may also confer antimicrobial activity. Research into related compounds has revealed efficacy against various bacterial strains, indicating that this compound could be explored as a potential antimicrobial agent.
Drug Development
The unique pharmacophore of this compound makes it a candidate for drug development. Its ability to interact with multiple biological targets can be harnessed to design multi-target drugs that address complex diseases.
Structure-Activity Relationship (SAR) Studies
The compound serves as an important model for SAR studies aimed at optimizing the efficacy and safety profiles of new drug candidates. By modifying various functional groups on the spiro-indene structure, researchers can develop derivatives with enhanced biological activity.
Organic Electronics
Due to its unique electronic properties, this compound could find applications in organic electronics. Its potential use as a semiconductor material in organic light-emitting diodes (OLEDs) or organic photovoltaics is an area ripe for exploration.
Polymer Chemistry
In polymer science, the incorporation of this compound into polymer matrices may lead to materials with improved mechanical and thermal properties. Its spirocyclic structure can enhance the rigidity and stability of polymer networks.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines using related spiro compounds. |
| Study 2 | Neuroprotection | Showed protective effects against oxidative stress-induced neuronal cell death in vitro. |
| Study 3 | Antimicrobial Efficacy | Reported activity against Gram-positive bacteria with minimum inhibitory concentrations comparable to standard antibiotics. |
類似化合物との比較
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Spirocyclic Pyrrolo[2,3-b]pyridine Derivatives
The following table highlights key structural and functional differences between (R)-5-amino-spiroindene-pyrrolopyridinone and related compounds:
Key Structural Differences:
- Stereochemistry: The (R)-enantiomer of the spiroindene-pyrrolopyridinone is pharmacologically active in CGRP antagonism, whereas the (S)-enantiomer or SEM-protected variants lack therapeutic relevance .
- Substituents: Bromo/chloro substituents in HPK1 inhibitors (e.g., 5'-bromo-4'-chloro derivatives) alter kinase selectivity compared to the amino group in the parent compound .
- Core Modifications: Telcagepant replaces the pyrrolopyridinone core with an imidazopyridine system, reducing spirocyclic rigidity and altering pharmacokinetics .
CGRP Antagonists: MK-3207 vs. Telcagepant
- MK-3207: Incorporates (R)-5-amino-spiroindene-pyrrolopyridinone as a key fragment. Demonstrates high oral bioavailability (F = 60% in preclinical models) and potent CGRP receptor binding (IC₅₀ = 0.024 nM) .
- Telcagepant: Lacks the spiroindene-pyrrolopyridinone motif, resulting in lower metabolic stability and hepatotoxicity risks .
Kinase Inhibitors vs. CGRP Antagonists
準備方法
Overview of the Compound Structure and Challenges in Synthesis
| Property | Data |
|---|---|
| Molecular Formula | C15H13N3O |
| Molecular Weight | 251.28 g/mol |
| CAS Number | 957130-49-3 |
| Structural Features | Spiro fusion of indene and pyrrolo[2,3-b]pyridine rings; 5-amino substituent; lactam (2'-one) group |
| Stereochemistry | (R)-configuration at the spiro center |
The spiro center introduces stereochemical complexity, requiring enantioselective control during synthesis. The presence of multiple nitrogen heteroatoms and a fused bicyclic system necessitates multi-step synthetic strategies involving cyclization, amination, and spirocyclization reactions.
Representative Synthetic Route from Related Literature
A published study on spiro-imidazo pyridine-indene derivatives provides a relevant synthetic approach that can be adapted for the target compound's synthesis:
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Reaction of 1,1-bis(methylthio)-2-nitroethylene with diamines/cysteamine hydrochloride | Formation of heterocyclic ketene aminals intermediates |
| 2 | Addition of two equivalents of 1,3-indandione (bindone precursor) in ethanol under reflux with p-TSA catalyst and malononitrile | In situ generation of bindone and subsequent spirocyclization |
| 3 | Cyclization and condensation leading to spiro[imidazo[1,2-a]indeno[2,1-e]pyridine-5,1'-indene] derivatives | Formation of spiro heterocyclic scaffold with high yields (61–85%) |
This approach highlights the utility of multi-component reactions and in situ generation of reactive intermediates to build complex spirocyclic frameworks efficiently.
Proposed Synthetic Scheme for (R)-5-Amino-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
Based on the above methodology and structural considerations, a plausible synthetic route includes:
| Stage | Description |
|---|---|
| Starting Materials | 1,3-Indandione, appropriate diamine (to introduce pyrrolopyridine moiety), nitroethylene derivative |
| Intermediate Formation | Generation of heterocyclic ketene aminals from nitroethylene and diamine |
| Spirocyclization | Reaction with 1,3-indandione under acidic conditions (e.g., p-TSA) in ethanol with malononitrile as promoter |
| Amination | Introduction or preservation of the 5-amino substituent during or post cyclization |
| Chiral Resolution | Enantioselective synthesis or chiral resolution to obtain the (R)-enantiomer |
Data Table Summarizing Key Reaction Parameters and Yields from Related Compounds
| Parameter | Conditions/Values | Notes |
|---|---|---|
| Solvent | Ethanol | Common solvent for reflux and acid catalysis |
| Catalyst | p-Toluenesulfonic acid (p-TSA) | Mild acid catalyst facilitating cyclization |
| Temperature | Reflux (~78 °C) | Promotes reaction kinetics |
| Reaction Time | Several hours (typically 4–12 h) | Dependent on substrate reactivity |
| Yield Range | 61–85% | For analogous spiro compounds |
| Enantiomeric Purity | Requires chiral catalyst or resolution | Critical for (R)-enantiomer |
| Promoter | Malononitrile | Enhances condensation and cyclization |
Research Findings and Notes on Preparation
The spiro compound synthesis typically involves multi-component one-pot reactions that efficiently assemble complex ring systems.
The formation of heterocyclic ketene aminals is a key intermediate step, enabling nucleophilic attack and subsequent cyclization.
The use of malononitrile as a promoter is critical to drive the reaction forward and improve yields.
Acid catalysis with p-TSA is preferred due to its mildness and effectiveness in promoting the condensation and cyclization steps without decomposing sensitive intermediates.
Attempts to diversify the diamine component (e.g., using 1,3-diaminopropane, 1,4-diaminobutane, ethanolamine) showed limited success, indicating substrate specificity in the reaction pathway.
No direct, detailed synthesis of the exact (R)-5-amino spiro compound is publicly documented, but the above methods provide a strong foundation for its preparation.
Q & A
Q. Basic Research Focus
- H/C NMR : Distinct signals for the spirocyclic system (e.g., δ 8.89 ppm for pyrrolopyridine protons) and absence of diastereomeric peaks validate purity .
- HRMS : Exact mass confirmation (e.g., [M+H] calculated: 315.12403; observed: 315.1237) .
- Chiral HPLC : Retention time comparison with racemic mixtures ensures enantiomeric excess >99% .
What strategies enhance metabolic stability in preclinical studies?
Q. Advanced Research Focus
- Boc protection : Temporarily masking the amino group during synthesis reduces metabolic oxidation .
- Structural rigidity : The spiro system minimizes cytochrome P450-mediated degradation, improving half-life in rodent models (t = 4.2 h) .
- LogP optimization : Introducing fluorine atoms (e.g., in MK-3207) balances lipophilicity and solubility (LogP = 2.1) .
How is enantiomeric purity validated during synthesis?
Q. Basic Research Focus
- Chiral stationary phases : Using ChiralPak AD or OD columns with hexane/i-PrOH/EtNH (60:40:0.1) separates enantiomers .
- Polarimetry : Specific rotation measurements ([α] = +32.5°) confirm configuration .
- X-ray crystallography : Resolves absolute stereochemistry in final intermediates .
What in vitro/in vivo models elucidate the role of this compound in CGRP antagonism?
Q. Advanced Research Focus
- In vitro :
- HEK-293 cells : Recombinant CGRP receptor assays measure cAMP inhibition (EC = 0.15 nM) .
- Radioligand binding : Competitive displacement of -CGRP (K = 0.03 nM) .
- In vivo :
How are impurities controlled during large-scale synthesis?
Q. Advanced Research Focus
- Column chromatography : Silica gel purification (0–10% MeOH in CHCl) removes diastereomers and byproducts .
- Process analytics : UPLC-MS monitors intermediates (e.g., m/z 287/289 for brominated precursors) .
- QbD approaches : Design of experiments (DoE) optimizes reaction parameters (e.g., temperature, stoichiometry) to minimize side reactions .
What computational methods predict its pharmacokinetic properties?
Q. Advanced Research Focus
- Molecular dynamics : Simulates binding to CGRP receptors, identifying key residues (Trp72, Arg67) for affinity .
- ADMET prediction : Tools like Schrödinger QikProp estimate bioavailability (F = 45%) and BBB penetration (logBB = -1.2) .
- CYP inhibition assays : Microsomal studies confirm low inhibition (IC > 10 µM) for CYP3A4 and CYP2D6 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
